N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid
Description
N-(8-aminooctyl)-2-bromoacetamide, trifluoroacetic acid (TFA) is a brominated alkylating agent characterized by an 8-aminooctyl chain linked to a 2-bromoacetamide moiety, paired with trifluoroacetic acid. The compound combines the electrophilic reactivity of the bromoacetamide group with the solubilizing properties of the aminooctyl chain and the acidic counterion (TFA). Bromoacetamides are widely used in bioconjugation, protein modification, and organic synthesis due to their ability to alkylate nucleophilic residues (e.g., cysteine thiols) . TFA, a strong carboxylic acid, likely serves as a counterion to stabilize the protonated amine group, improving compound handling and storage .
Properties
IUPAC Name |
N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRFHOEAKTNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves several steps. One common method includes the reaction of 8-aminooctylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid has extensive applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Findings:
- Spacer Length: The 8-aminooctyl chain in the target compound provides superior solubility and spatial flexibility compared to aromatic or short-chain analogs like N-(2-Benzoylphenyl)-2-bromoacetamide, making it advantageous for attaching biomolecules .
- Reactivity: Bromoacetamides exhibit alkylating activity, but TBAB’s tris-functional design enables multi-site crosslinking, unlike mono-functional analogs .
- Pharmacological Potential: N-(2-Benzoylphenyl)-2-bromoacetamide demonstrates antimicrobial activity, suggesting that the target compound’s aminooctyl chain could be tailored for targeted drug delivery .
Comparison with Trifluoroacetic Acid (TFA) Derivatives
Role of TFA in Compound Design
TFA is widely utilized as a counterion, acid catalyst, or cleavage reagent. Relevant TFA-containing compounds include:
Key Findings:
- Counterion Utility : TFA’s strong acidity stabilizes cationic amines but requires careful neutralization during downstream applications (e.g., HPLC purification) .
- Functional Diversity: Unlike N-succinimidyl TFA esters (reactive acylating agents), the target compound’s TFA serves a non-reactive, stabilizing role .
Biological Activity
N-(8-aminooctyl)-2-bromoacetamide, trifluoroacetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and various biological effects based on diverse research findings.
- Molecular Formula : C11H16BrF3N2O2
- CAS Number : 2378503-42-3
- Structure : The compound features a bromoacetamide functional group along with a trifluoroacetic acid moiety, which influences its solubility and reactivity in biological systems.
N-(8-aminooctyl)-2-bromoacetamide is believed to interact with various biological targets, leading to a wide range of effects:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Effects : Preliminary studies suggest that it may have potential as an antitumor agent by inducing apoptosis in cancer cells.
- Inflammatory Response Modulation : Research indicates that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Biochemical Pathways
The compound interacts with several key biochemical pathways:
- Cell Signaling Pathways : It may inhibit specific kinases involved in cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis has been observed in certain cancer cell lines, suggesting a mechanism for its antitumor activity.
- Inflammatory Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
Pharmacokinetics
Pharmacokinetic studies reveal the following characteristics:
- Absorption : High solubility in water enhances bioavailability.
- Distribution : The compound is distributed widely in tissues due to its lipophilic nature.
- Metabolism and Excretion : It undergoes metabolic transformations in the liver, with metabolites excreted primarily via urine.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that N-(8-aminooctyl)-2-bromoacetamide exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent antimicrobial properties.
Antitumor Effects
In vitro studies utilizing human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, supporting its potential as an antitumor agent.
Inflammatory Response Modulation
Research investigating the compound's effect on inflammatory cytokine production found that it significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
